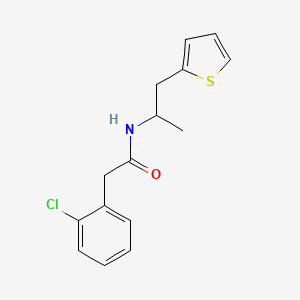

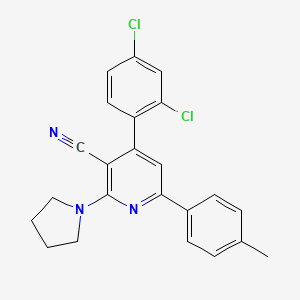

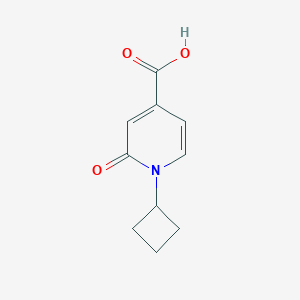

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of 3-chlorobenzoyl chloride . For instance, the synthesis of “Ethyl (3-chlorobenzoyl)acetate” involves the reaction of substituted aldehydes with HCl in DMF, followed by reaction with 3-chlorobenzoyl chloride in the presence of pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For the related compound “Ethyl (3-chlorobenzoyl)acetate”, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others have been reported .Applications De Recherche Scientifique

Synthesis and Antibacterial Applications

Research indicates that derivatives of naphthyridine, closely related to the specified compound, have been synthesized for potential antibacterial applications. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, highlighting the utility of naphthyridine compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Interaction with DNA

Some derivatives have been studied for their interaction with DNA, suggesting applications in molecular biology and pharmaceutical research. For example, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids synthesized through microwave-enhanced methods have been evaluated for their interaction with DNA, providing insights into their potential use in drug design and as tools for studying DNA (Naik et al., 2006).

Fluorescent Sensing

Naphthyridine compounds have been explored as fluorescent sensors due to their selective binding capabilities. A study demonstrated that ethyne-linked naphthyridine-aniline conjugated molecules are selective sensors for decylguanine and guanosine monophosphate, showcasing the potential for naphthyridine derivatives in biochemical assays and diagnostics (Lu, Phang, & Fang, 2016).

Antimicrobial Activity

Further emphasizing the antibacterial potential, derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde have been synthesized and shown to possess antimicrobial activity against various bacteria strains. This underlines the compound's importance in the development of new antimicrobial agents (Kumar et al., 2010).

Chemodosimeter Applications

A 1,8-naphthyridine-based fluorescent chemodosimeter has been developed for the rapid detection of Zn2+ and Cu2+, demonstrating the compound's utility in environmental monitoring and chemical sensing. The specificity and sensitivity of such sensors can be critical for tracking metal ion concentrations in various settings (Yu et al., 2008).

Safety and Hazards

Orientations Futures

The future directions for the study of “2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide” could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and safety profile. It could also be interesting to investigate its potential applications in fields such as drug development, molecular biology, and organic synthesis .

Propriétés

IUPAC Name |

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-10-5-6-13-17(25)14(8-22(9-15(20)23)18(13)21-10)16(24)11-3-2-4-12(19)7-11/h2-8H,9H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKANDKIYMGCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)

![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)

![methyl 5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2602958.png)

![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)